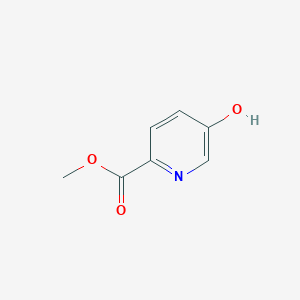

5-Hidroxipiridina-2-carboxilato de metilo

Descripción general

Descripción

El 5-hidroxipiridina-2-carboxilato de metilo es un compuesto orgánico con la fórmula molecular C7H7NO3. Es un derivado de la piridina, que presenta un grupo hidroxilo en la posición 5 y un grupo éster carboxilato en la posición 2. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología y la medicina.

Aplicaciones Científicas De Investigación

El 5-hidroxipiridina-2-carboxilato de metilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Industria: El compuesto se utiliza como intermedio en la producción de tintes, aditivos para caucho y tensioactivos.

Mecanismo De Acción

El mecanismo por el cual el 5-hidroxipiridina-2-carboxilato de metilo ejerce sus efectos involucra su interacción con objetivos moleculares y vías. Por ejemplo, inhibe la producción de óxido nítrico en células estimuladas por lipopolisacáridos, lo que es relevante en el contexto de la inflamación .

Análisis Bioquímico

Biochemical Properties

Methyl 5-hydroxypyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide (NO) production. In vitro studies have shown that Methyl 5-hydroxypyridine-2-carboxylate inhibits NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells, with IC50 values of 115.67 and 118.80 μM, respectively . This inhibition suggests that Methyl 5-hydroxypyridine-2-carboxylate interacts with enzymes involved in the NO synthesis pathway, potentially affecting the activity of inducible nitric oxide synthase (iNOS).

Cellular Effects

Methyl 5-hydroxypyridine-2-carboxylate has been observed to influence various cellular processes. It does not exhibit cytotoxic effects at concentrations ranging from 6.25 to 200 μM . The compound’s ability to inhibit NO production suggests it may play a role in modulating inflammatory responses and immune cell function. Additionally, Methyl 5-hydroxypyridine-2-carboxylate may impact cell signaling pathways related to inflammation and immune responses.

Molecular Mechanism

The molecular mechanism of Methyl 5-hydroxypyridine-2-carboxylate involves its interaction with the NO synthesis pathway. By inhibiting the activity of iNOS, the compound reduces the production of NO, a key mediator in inflammatory responses . This inhibition likely occurs through direct binding interactions with the enzyme, preventing its activation and subsequent NO synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-hydroxypyridine-2-carboxylate have been studied over time to assess its stability and long-term impact on cellular function. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . Long-term studies have shown that Methyl 5-hydroxypyridine-2-carboxylate maintains its inhibitory effects on NO production without significant degradation.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of Methyl 5-hydroxypyridine-2-carboxylate vary with dosage. At lower doses, the compound effectively inhibits NO production without causing adverse effects. At higher doses, potential toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Methyl 5-hydroxypyridine-2-carboxylate is involved in metabolic pathways related to the synthesis and degradation of NO. The compound interacts with enzymes such as iNOS, affecting the overall metabolic flux and levels of NO in cells . This interaction may also influence other metabolic pathways related to inflammation and immune responses.

Transport and Distribution

Within cells and tissues, Methyl 5-hydroxypyridine-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its inhibitory effects on NO production .

Subcellular Localization

Methyl 5-hydroxypyridine-2-carboxylate is localized within specific subcellular compartments, such as the cytoplasm, where it interacts with iNOS to inhibit NO production . The compound’s localization is likely influenced by targeting signals and post-translational modifications that direct it to its site of action.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El 5-hidroxipiridina-2-carboxilato de metilo se puede sintetizar mediante varios métodos. Un enfoque común involucra la hidroximetilación de la piridina, seguida de la esterificación. La reacción típicamente involucra el uso de metanol y catalizadores apropiados bajo condiciones controladas .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound a menudo implica reacciones a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización y la purificación para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 5-hidroxipiridina-2-carboxilato de metilo experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.

Reducción: El grupo éster se puede reducir para formar alcoholes.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.

Sustitución: Los reactivos como los halógenos y los nucleófilos se pueden emplear para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Compuestos Similares

5-Hidroxi-2-piridinocarboxilato de metilo: Similar en estructura, pero puede diferir en grupos funcionales específicos o posiciones.

Éster metílico del ácido 5-hidroxi-2-piridinocarboxílico: Otro derivado con propiedades similares.

Singularidad

El 5-hidroxipiridina-2-carboxilato de metilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su capacidad para inhibir la producción de óxido nítrico lo diferencia de otros compuestos similares .

Actividad Biológica

Methyl 5-hydroxypyridine-2-carboxylate (CAS No. 30766-12-2) is a phenolic compound derived from the stems of Mahonia fortunei. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicine and pharmacology. Research has highlighted its antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest for further investigation.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 374.2 ± 22.0 °C |

| Melting Point | 193.5 - 195.5 °C |

| Flash Point | 180.1 ± 22.3 °C |

Methyl 5-hydroxypyridine-2-carboxylate exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : The compound acts as a free radical scavenger, modulating oxidative stress within cells, which is crucial for protecting against cellular damage.

- Enzyme Inhibition : It has been shown to inhibit nitric oxide (NO) production in LPS-stimulated RAW264.7 and BV2 cells, with IC50 values of approximately 115.67 μM and 118.80 μM , respectively . This inhibition suggests potential anti-inflammatory effects by reducing nitric oxide synthesis, which is often elevated during inflammatory responses.

- Signal Transduction Modulation : The compound may influence various signal transduction pathways, affecting cellular responses to external stimuli, particularly in inflammatory processes.

Antimicrobial Properties

Research indicates that Methyl 5-hydroxypyridine-2-carboxylate exhibits antimicrobial activity against various pathogens. Its structural features allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce inflammation markers in cell lines exposed to inflammatory stimuli, highlighting its potential as a therapeutic agent in treating inflammatory diseases .

Case Studies and Research Findings

- Study on Nitric Oxide Inhibition :

-

Burkholderia sp. MAK1 Bioconversion :

- A study explored the bioconversion capabilities of Burkholderia sp. MAK1 on various pyridine derivatives, including Methyl 5-hydroxypyridine-2-carboxylate.

- This biocatalyst was noted for its ability to hydroxylate pyridine derivatives, suggesting potential applications in synthetic biology and green chemistry .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| Methyl 5-hydroxypyridine-2-carboxylate | 115.67 | NO inhibition |

| Methyl 5-hydroxy-6-methoxypicolinate | Not specified | Antimicrobial and anti-inflammatory |

| 5-Hydroxypyridine-2-carboxylic acid | Not specified | Precursor for various derivatives |

Propiedades

IUPAC Name |

methyl 5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAYXDDHGPXWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405832 | |

| Record name | Methyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30766-12-2 | |

| Record name | 2-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30766-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.